molecular formula C29H40O9 B1668234 Calotropin CAS No. 1986-70-5

Calotropin

Cat. No.: B1668234
CAS No.: 1986-70-5
M. Wt: 532.6 g/mol
InChI Key: OWPWFVVPBYFKBG-GHFYYFPWSA-N
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Description

Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.

Scientific Research Applications

Cytotoxicity in Cancer Treatment

Calotropin has demonstrated notable cytotoxicity against various cancer cells. For instance, it inhibits the growth of human chronic myeloid leukemia K562 cells by G2/M phase arrest, upregulating p27, downregulating G2/M regulatory proteins, cyclins A and B, and modulating pro-survival signaling, leading to apoptosis (Wang et al., 2009). Furthermore, in colorectal cancer cells, this compound activates YAP (Yes-associated protein) through the downregulation of LATS1 and inhibits cell proliferation, suggesting its potential as a therapeutic agent (Zhou et al., 2019).

Fertility Control Applications

A study on this compound's effect on spermatogenesis found that it inhibits this process in male gerbils and rabbits, as well as induces abortion in pregnant female rats, indicating its potential use in fertility control (Gupta, Sharma, & Dixit, 1990).

Enzymatic Studies

This compound has been studied for its properties as a cysteine proteinase. Comparative studies on calotropins DI and DII from Calotropis gigantea's latex showed differences in their susceptibility to autodigestion and immunological properties, indicating distinct biochemical functions (Sengupta, Bhattacharya, Pal, & Sinha, 1984).

Cytotoxic Principle in Traditional Medicine

This compound has been isolated as a cytotoxic principle from Asclepias curassavica L., a plant used in folk medicine for treating cancer and warts, demonstrating its relevance in traditional medical practices (Kupchan, Knox, Kelsey, & Renauld, 1964).

Apoptotic Effects in Lung Cancer

This compound shows significant inhibitory and pro-apoptotic activity against cisplatin-resistant non-small cell lung cancer cells, suggesting its potential for treating certain forms of drug-resistant cancer (Mo et al., 2016).

Anti-inflammatory and Anti-nociceptive Properties

The latex of Calotropis procera, containing this compound, has been used traditionally for treating various inflammatory diseases. It exhibits anti-inflammatory and anti-nociceptive properties, suggesting its potential for pain and inflammation management (Ramos et al., 2009).

Wound Healing Activity

This compound has been shown to have significant wound healing activity, supporting its use in traditional medicine for skin and wound infections (Samy & Chow, 2012).

Broad Pharmacological Importance

Calotropis procera is known for its diverse pharmacological importance, including anti-cancerous, anti-microbial, and anti-inflammatory properties. This compound is one of the key compounds contributing to these beneficial effects (Sharma et al., 2012).

Regulation of Apoptosis in Cancer Treatment

This compound regulates apoptosis in non-small cell lung cancer by modulating the CTLA-4-mediated TGF-β/ERK signaling pathway, further highlighting its potential as an anti-cancer agent (Tian, Xie, & Zhu, 2018).

Wnt Signaling Inhibition

This compound inhibits Wnt signaling, crucial in various human diseases and embryonic development, by increasing casein kinase 1α in colon cancer cells, presenting a unique mechanism of action (Park et al., 2014).

Properties

CAS No.

1986-70-5

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

InChI

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1

InChI Key

OWPWFVVPBYFKBG-GHFYYFPWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Appearance

Solid powder

Color/Form

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE

melting_point

223 °C WITH DECOMPOSITION

1986-70-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

SOL IN WATER, ALCOHOL;  PRACTICALLY INSOL IN ETHER

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

calotropin
Pecilocerin A
Pekilocerin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calotropin
Reactant of Route 2
Calotropin
Reactant of Route 3
Calotropin
Reactant of Route 4
Calotropin
Reactant of Route 5
Calotropin
Reactant of Route 6
Calotropin

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